molecular formula C15H13N3OS B2932221 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-76-9

3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2932221
CAS RN: 443671-76-9
M. Wt: 283.35
InChI Key: RHUZVTVRBNQIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a derivative of the pyrido[2,3-d]pyrimidin-4(1H)-one family . These compounds have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones, including the 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, can be achieved through a microwave-assisted method . This method involves the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU in an aqueous medium . The DBU–H2O system can be recycled five times without activity loss .


Molecular Structure Analysis

The molecular structure of 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a part of the broader family of pyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are characterized by a pyrimidine ring fused with a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one are primarily its synthesis reactions . The compound can be synthesized by reacting 2-amino-nicotinonitriles with carbonyls in the presence of DBU .

Scientific Research Applications

Synthesis and Structural Analysis

3-Phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been utilized in various synthetic pathways to create novel compounds. For instance, Gomha et al. (2018) used it in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. Their study also included antimicrobial evaluation of these compounds, revealing some with mild activities (Gomha et al., 2018).

Antimicrobial Properties

In another study, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates, including derivatives of 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, was investigated under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines. This process aimed to explore potential antimicrobial properties (Davoodnia et al., 2009).

Antitumor and Cytotoxic Activities

Research by Kökbudak et al. (2020) synthesized derivatives of this compound and assessed their cytotoxic activities against human liver and breast cancer cell lines. The study indicates the potential of these derivatives in cancer treatment (Kökbudak et al., 2020).

Antioxidant and Anti-inflammatory Properties

The antioxidant potential of substituted derivatives of 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one was explored by Shetty et al. (2022). They synthesized novel pyridopyrimidines derivatives and evaluated their antioxidant potency, revealing promising molecules for further discovery (Shetty et al., 2022). Similarly, Abdelgawad et al. (2018) investigated derivatives for their anti-inflammatory effects and found some compounds exhibiting better inhibition than standard drugs (Abdelgawad et al., 2018).

Corrosion Inhibition

Hashim et al. (2012) studied the compound's effectiveness as a corrosion inhibitor for mild steel in sulfuric acid medium. The study revealed that it significantly inhibits corrosion, following a chemisorption mode of action (Hashim et al., 2012).

Safety And Hazards

The safety and hazards associated with 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one are not explicitly mentioned in the retrieved papers . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

properties

IUPAC Name

3-(2-phenylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14-12-7-4-9-16-13(12)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUZVTVRBNQIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.